

YKP10811: A Technical Guide for Gastrointestinal Motility Disorders

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Compound of Interest

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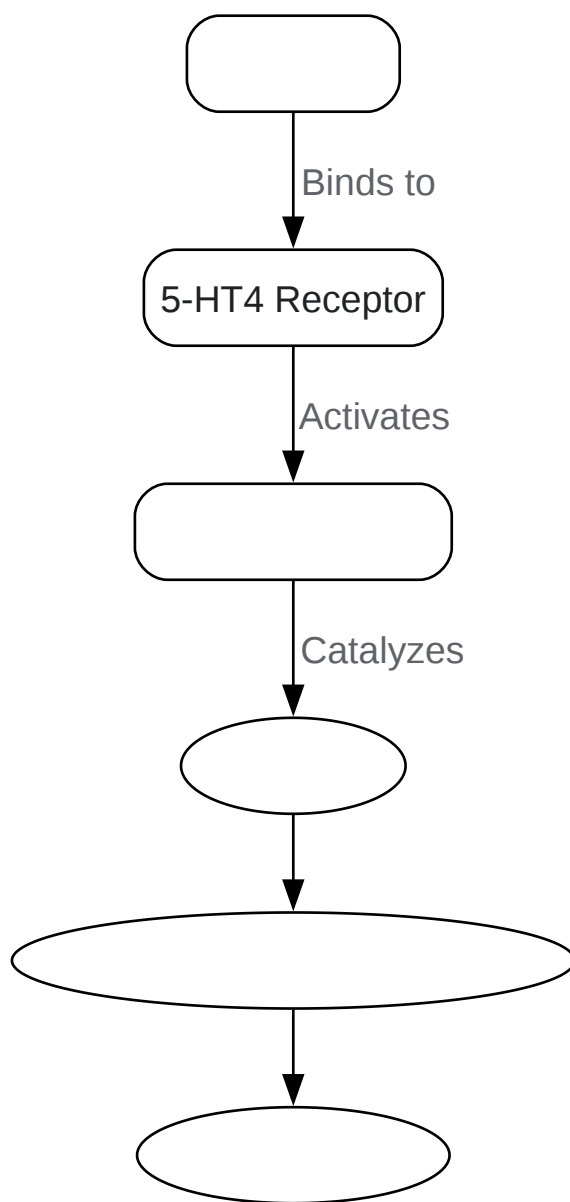
For Researchers, Scientists, and Drug Development Professionals

Introduction

YKP10811 is a novel, selective 5-hydroxytryptamine-4 (5-HT₄) receptor partial agonist that has demonstrated significant potential in the treatment of gastrointestinal (GI) motility disorders, particularly functional constipation.^{[1][2]} As a benzamide derivative, its prokinetic effects stem from its targeted action on the 5-HT₄ receptors, which are crucial in regulating GI motility.^{[2][3]} This technical guide provides a comprehensive overview of the available preclinical and clinical data on YKP10811, with a focus on its mechanism of action, efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action: 5-HT₄ Receptor Agonism

YKP10811 functions as a selective agonist for the 5-HT₄ receptor.^[1] The activation of these receptors, which are widely expressed on enteric neurons, epithelial cells, and smooth muscle cells, initiates a signaling cascade that ultimately enhances gastrointestinal motility. The binding of YKP10811 to the 5-HT₄ receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP modulates the release of neurotransmitters such as acetylcholine, which in turn stimulates muscle contractions and promotes peristalsis. This targeted mechanism allows for the acceleration of GI transit and improvement in bowel function.



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Figure 1: Simplified signaling pathway of YKP10811 via the 5-HT4 receptor.

Preclinical Efficacy

Canine Model of Gastric Motility

In a study involving dogs, YKP10811 demonstrated potent prokinetic effects on gastric motility. The drug accelerated both liquid and solid gastric emptying in a dose-dependent manner and enhanced antral contractions. Notably, YKP10811 did not affect gastric accommodation. These effects were mediated through the 5-HT4 receptor, as they were blocked by a 5-HT4

antagonist. The study also highlighted that YKP10811 is substantially more potent than tegaserod, another 5-HT4 agonist.

Parameter	YKP10811 Dose	Observation
Liquid Gastric Emptying	0.3, 1, and 3 mg/kg	Dose-dependent acceleration
30 mg/kg	Accelerated emptying from 15 to 90 minutes	
Solid Gastric Emptying (Glucagon-induced delay)	0.1 mg/kg	Significant acceleration
Antral Contractions	0.3 mg/kg	Enhanced contractions
Gastric Accommodation	0.3 mg/kg	No alteration

Table 1: Summary of Preclinical Efficacy of YKP10811 in a Canine Model

Rat Model of Visceral Hypersensitivity

In rat models, YKP10811 exhibited antinociceptive properties, suggesting a potential role in managing visceral hypersensitivity, a common feature of irritable bowel syndrome with constipation (IBS-C). The drug reduced colonic hypersensitivity induced by both inflammation (trinitrobenzene sulfonic acid) and acute stress. This effect was also mediated by 5-HT4 receptors. Importantly, YKP10811 maintained its efficacy after repeated administrations, unlike tegaserod.

Clinical Efficacy in Functional Constipation

A randomized, double-blind, placebo-controlled Phase 2 clinical trial (NCT01523184) evaluated the safety and efficacy of YKP10811 in patients with functional constipation as defined by the Rome III criteria. The study demonstrated that YKP10811 accelerates gastrointestinal and colonic transit and improves bowel function compared to placebo.

Quantitative Efficacy Data

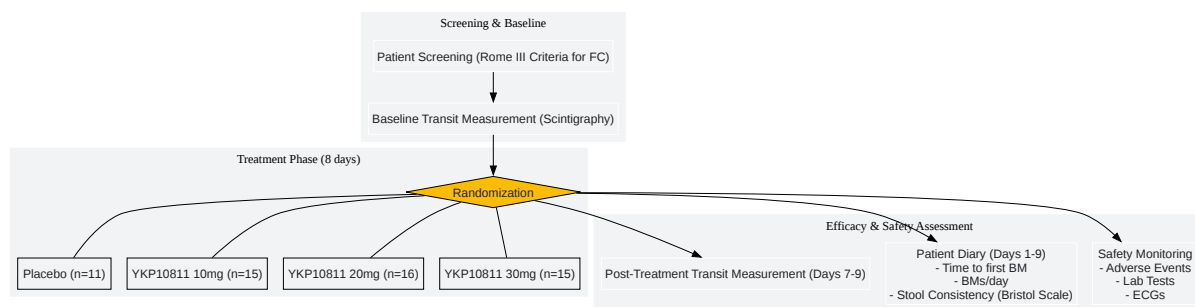
The trial assessed various transit and bowel function parameters, with the 10 mg and 20 mg doses generally being the most effective.

Efficacy Endpoint	Placebo	YKP10811 (10 mg)	YKP10811 (20 mg)	YKP10811 (30 mg)
Colonic Transit				
Colon Filling at 6h	-	Significant Acceleration (P < 0.05)	Significant Acceleration (P < 0.05)	-
Ascending Colon Emptying t1/2	-	Significant Acceleration	Significant Acceleration	-
Colonic Transit at 24h	-	Significant Acceleration	Significant Acceleration	-
Colonic Transit at 48h	-	Significant Acceleration	Significant Acceleration	-
Bowel Function				
Stool Consistency (8 days)	-	Increased	Increased	-

Table 2: Summary of Clinical Efficacy of YKP10811 in Patients with Functional Constipation

Experimental Protocols

Phase 2 Clinical Trial (NCT01523184) Protocol



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Figure 2: Workflow of the Phase 2 clinical trial for YKP10811.

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: 55 patients with functional constipation according to the Rome III criteria.
- Intervention: Participants were randomly assigned to receive YKP10811 at doses of 10 mg, 20 mg, or 30 mg, or a placebo, once daily for 8 days.
- Efficacy Assessment:
 - Gastrointestinal and Colonic Transit: Measured at baseline and on days 7-9 using validated scintigraphy to assess gastric emptying half-time, small-bowel transit (colon filling at 6 hours), and colonic transit (geometric center at 4, 24, and 48 hours).

- Bowel Function: Patients maintained a daily diary from day 1 to 9, recording the time to the first bowel movement, the number of bowel movements per day, and stool consistency using the Bristol Stool Form Scale.
- Safety Assessment: Included monitoring of adverse events, clinical laboratory tests, and electrocardiograms.

Canine Gastric Motility Study Protocol

- Animal Model: Healthy dogs.
- Experiments:
 - Dose-response effects on liquid gastric emptying: Dogs received varying doses of YKP10811.
 - Effects on solid gastric emptying: Gastric emptying was delayed with glucagon, and the effects of YKP10811 and tegaserod were compared. The mechanism was confirmed using a 5-HT4 antagonist (GR113808).
 - Effects on antral contractions: Measured after administration of a low dose of YKP10811.
 - Effects on gastric accommodation: Assessed after a low dose of YKP10811.

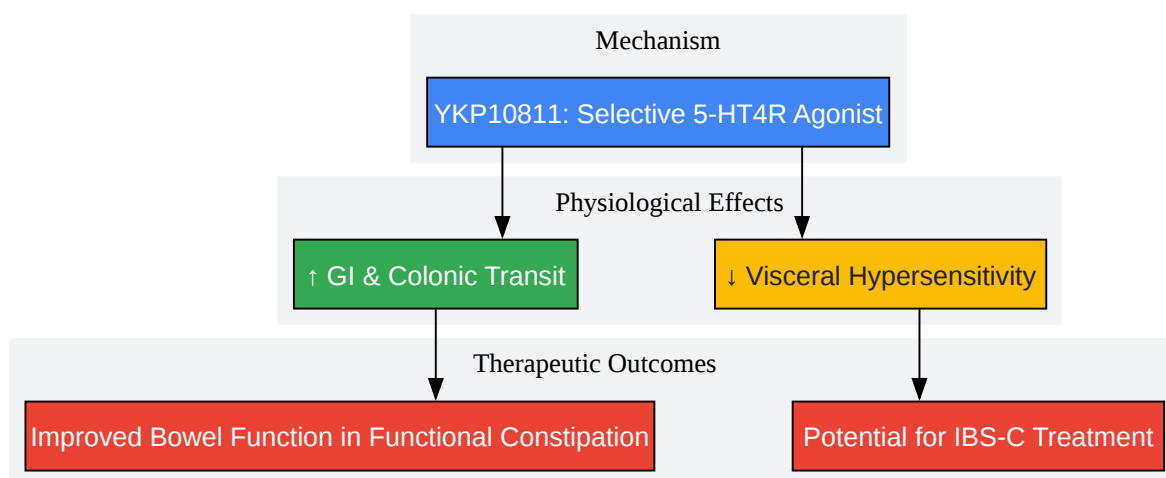
Safety and Tolerability

In the Phase 2 clinical trial, YKP10811 was well-tolerated, and no serious adverse events were reported. The preclinical study in dogs also noted no adverse events or cardiac dysrhythmia, even at a dose 300 times the lowest effective dose. While YKP10811 showed some binding to 5-HT_{2A} and 5-HT_{2B} receptors at high concentrations in vitro, no significant off-target effects were observed in the clinical setting at the tested doses.

Conclusion and Future Directions

YKP10811 is a promising selective 5-HT₄ receptor agonist for the treatment of gastrointestinal motility disorders. Both preclinical and clinical data support its efficacy in accelerating GI transit and improving bowel function in constipation. Its favorable safety profile in early studies is encouraging. Further investigation in larger, long-term Phase 3 trials is warranted to confirm its

efficacy and safety in a broader patient population and to explore its potential in other motility disorders such as IBS-C and gastroparesis.



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Figure 3: Logical relationship of YKP10811's mechanism to therapeutic outcomes.

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